molecular formula C12H13FO2 B8158055 1-(3-(Cyclopropylmethoxy)-5-fluorophenyl)ethan-1-one

1-(3-(Cyclopropylmethoxy)-5-fluorophenyl)ethan-1-one

Cat. No.: B8158055
M. Wt: 208.23 g/mol
InChI Key: GNEQLVJBMROKGA-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)-5-fluorophenyl)ethan-1-one is an organic compound that features a cyclopropylmethoxy group and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)-5-fluorophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroanisole and cyclopropylmethanol.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-fluoroanisole with cyclopropylmethanol in the presence of a base such as sodium hydride.

    Ketone Formation: The intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)-5-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)-5-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)ethan-1-one: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.

    1-(3-(Methoxy)-5-fluorophenyl)ethan-1-one: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

1-(3-(Cyclopropylmethoxy)-5-fluorophenyl)ethan-1-one is unique due to the presence of both the cyclopropylmethoxy and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)-5-fluorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(14)10-4-11(13)6-12(5-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEQLVJBMROKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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